![molecular formula C23H26FNO3 B2358229 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide CAS No. 2034258-35-8](/img/structure/B2358229.png)
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropanecarboxamides This compound is characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the Tetrahydropyran Moiety: This can be done through etherification or other suitable reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The tetrahydropyran moiety also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
Biological Activity
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropane ring, a fluorophenyl group, and a hydroxy-substituted oxane moiety. Its molecular formula is C23H26FNO3 with a molecular weight of approximately 383.463 g/mol. The unique arrangement of functional groups within this compound suggests potential biological activities that merit investigation.
Synthesis and Structural Features
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and the incorporation of various functional groups. These synthetic routes emphasize the versatility and complexity involved in producing this compound, which can be achieved through methods such as α-alkylation and acid amine coupling reactions .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit distinct antiproliferative effects on certain cancer cell lines. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that the compound could be a candidate for further development in cancer treatment.
Structure-Activity Relationship (SAR)
The presence of specific structural features, such as the cyclopropane ring and fluorophenyl group, contributes to the compound's biological activity. Studies have indicated that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Comparative Analysis
A comparative analysis of similar compounds provides insight into the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Contains cyclopropane and fluorophenyl groups | Potential anti-cancer properties |
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamide | Similar core structure with pyrazole substitution | Anti-inflammatory activity |
N-(4-Fluorophenyl)-N-(1-methylpiperidin-4-yl)benzamide | Different nitrogen-containing ring but shares fluorophenyl moiety | Neuroprotective effects |
This table illustrates the uniqueness of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not fully replicated by similar compounds.
Case Studies
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, compounds derived from cyclopropane carboxamides have been reported to possess anti-inflammatory, anti-depressive, and antitumor activities . Further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO3/c24-20-8-6-17(7-9-20)22(12-13-22)21(26)25-16-23(27,18-4-2-1-3-5-18)19-10-14-28-15-11-19/h1-9,19,27H,10-16H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNQVGZJZOOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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